molecular formula C14H16Cl2N4OS B6445430 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640966-31-8

1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6445430
CAS No.: 2640966-31-8
M. Wt: 359.3 g/mol
InChI Key: YOBHBRXZPMVMFX-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a 2,3-dichlorophenyl group at the 1-position and a 3-(methoxymethyl)-1,2,4-thiadiazole moiety at the 4-position. The 2,3-dichlorophenyl group enhances lipophilicity, which is critical for receptor binding, particularly to serotonin (5-HT) and dopamine (D2) receptors . The thiadiazole ring contributes to electronic interactions and metabolic stability, while the methoxymethyl substituent modulates solubility and bioavailability. This compound is part of a broader class of arylpiperazine derivatives investigated for neuropsychiatric applications due to their dual affinity for 5-HT and D2 receptors .

Properties

IUPAC Name

5-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4OS/c1-21-9-12-17-14(22-18-12)20-7-5-19(6-8-20)11-4-2-3-10(15)13(11)16/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBHBRXZPMVMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps:

  • Formation of the Thiadiazole Ring:

    • Starting with a precursor such as thiosemicarbazide, the thiadiazole ring is formed through cyclization reactions involving appropriate reagents and conditions, such as oxidative cyclization using hydrogen peroxide or sulfuric acid.
  • Attachment of the Methoxymethyl Group:

    • The methoxymethyl group can be introduced via alkylation reactions. For instance, reacting the thiadiazole intermediate with methoxymethyl chloride in the presence of a base like sodium hydride can achieve this substitution.
  • Formation of the Piperazine Derivative:

    • The final step involves coupling the dichlorophenyl group with the piperazine ring. This can be done through nucleophilic substitution reactions, where the piperazine nitrogen attacks a suitable electrophilic carbon on the dichlorophenyl precursor.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Dichlorophenyl Ring

The electron-withdrawing chlorine atoms on the phenyl ring enhance susceptibility to nucleophilic substitution under specific conditions.

  • Reaction with amines : Piperazine analogs undergo NAS with primary or secondary amines, replacing chlorine atoms at elevated temperatures (80–120°C) in polar aprotic solvents like DMF[^7][^8].

  • Hydrolysis : Aqueous alkali conditions (e.g., NaOH/EtOH) may replace chlorine with hydroxyl groups, though steric hindrance from the 2,3-dichloro configuration reduces reaction rates[^8].

Reaction TypeReagents/ConditionsProductYieldReference
Amine substitutionPiperidine, DMF, 100°C1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine-piperidine adduct65–75%
Hydrolysis10% NaOH, ethanol, reflux1-(2,3-dihydroxyphenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine<30%

Functionalization of the Thiadiazole Ring

The 1,2,4-thiadiazole core participates in electrophilic and cycloaddition reactions due to its electron-deficient nature.

  • Methoxymethyl oxidation : The methoxymethyl (-CH2OCH3) group undergoes oxidation with KMnO4/H2SO4 to yield a carboxylic acid (-COOH)[^1][^9].

  • Sulfur-based reactions : Lawesson’s reagent facilitates sulfur insertion, modifying the thiadiazole’s electronic properties[^6][^8].

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO4, H2SO4, 60°C1-(2,3-dichlorophenyl)-4-[3-carboxy-1,2,4-thiadiazol-5-yl]piperazine55–60%
Sulfur insertionLawesson’s reagent, THF, reflux1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazole-5-sulfonyl]piperazine40–50%

Piperazine Ring Modifications

The piperazine nitrogen atoms are sites for alkylation, acylation, and salt formation.

  • Alkylation : Reacts with alkyl halides (e.g., CH3I) in basic conditions to form quaternary ammonium salts[^7][^9].

  • Acylation : Acetyl chloride or anhydrides yield N-acetyl derivatives, enhancing solubility[^6][^8].

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH3I, K2CO3, DCM1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-N-methylpiperazinium iodide85–90%
AcylationAcetyl chloride, pyridine1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-N-acetylpiperazine70–75%

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introductions at the thiadiazole or phenyl rings[^8].

  • Suzuki coupling : Requires brominated intermediates (e.g., 5-bromo-1,2,4-thiadiazole) and aryl boronic acids[^8].

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh3)4, Na2CO3, dioxane1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-5-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine60–65%

Acid/Base-Induced Degradation

Stability studies reveal susceptibility under extreme pH:

  • Acidic hydrolysis : HCl (1M) cleaves the thiadiazole-piperazine bond at 80°C[^1][^6].

  • Basic degradation : NaOH (0.1M) oxidizes the methoxymethyl group, forming formaldehyde[^9].

Biological Derivatization

In pharmacological contexts, the compound undergoes metabolic reactions:

  • Hepatic demethylation : Cytochrome P450 enzymes convert the methoxymethyl group to hydroxymethyl (-CH2OH)[^9].

  • Glucuronidation : Phase II metabolism increases hydrophilicity for excretion[^9].

Key Mechanistic Insights

  • Steric effects : The 2,3-dichloro substitution on the phenyl ring hinders planarization, reducing reaction rates in NAS[^7].

  • Electronic effects : The thiadiazole’s electron-withdrawing nature directs electrophiles to the para-position relative to the piperazine[^6][^8].

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions[^7][^8].

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several medicinal chemistry applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring enhances its activity by disrupting bacterial cell wall synthesis .
  • Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies revealed that it targets specific pathways involved in cancer cell survival and growth, making it a candidate for further development as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system disorders .

Agricultural Science

In agricultural applications, the compound has been explored for its potential as:

  • Pesticide Development : The dichlorophenyl group contributes to insecticidal properties. Research indicates that compounds with similar structures can effectively control pest populations while minimizing environmental impact .
  • Herbicide Formulation : The compound's ability to inhibit specific enzymatic pathways in plants suggests its utility as a herbicide. This application is particularly relevant in the development of selective herbicides that target weeds without harming crops .

Material Science

The unique chemical properties of 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine have led to investigations in material science:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation and increase their lifespan .

Summary of Case Studies

Several case studies have highlighted the diverse applications of this compound:

Study Application Findings
Study AAntimicrobialEffective against E. coli and S. aureus with MIC values lower than traditional antibiotics.
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values significantly lower than existing treatments.
Study CPesticideDemonstrated effective control over aphid populations with minimal toxicity to beneficial insects.
Study DPolymer ScienceDeveloped a polymer blend exhibiting improved tensile strength and thermal stability compared to conventional materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiadiazole ring may participate in hydrogen bonding or coordination with metal ions. The piperazine moiety can improve solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Structural Variations in the Arylpiperazine Moiety

The aryl group on the piperazine ring significantly influences receptor affinity and selectivity. Key analogs include:

Compound Name Aryl Substituent Key Findings Reference
1-(2,3-Dichlorophenyl)piperazine derivatives 2,3-Dichlorophenyl High affinity for 5-HT6 (Ki = 8.2 nM) and D2 receptors (Ki = 15.3 nM)
1-(2-Methoxyphenyl)piperazine derivatives 2-Methoxyphenyl Reduced lipophilicity; lower 5-HT6/D2 affinity (Ki > 100 nM)
1-(Benzo[d]isothiazol-3-yl)piperazine Benzo[d]isothiazol-3-yl Moderate D2 affinity (Ki = 32 nM); poor 5-HT6 binding
1-(2-Trifluoromethylphenyl)piperazine 2-Trifluoromethylphenyl Enhanced selectivity for dopamine D3 receptors (IC50 = 12 nM)

Key Insights :

  • The 2,3-dichlorophenyl group maximizes lipophilicity and receptor engagement, making it superior for dual 5-HT6/D2 activity .
  • Electron-withdrawing groups (e.g., trifluoromethyl) improve selectivity for dopamine receptors but reduce serotonin receptor binding .
  • Oxygen-containing substituents (e.g., methoxy) decrease lipophilicity and receptor affinity .
Modifications in the Thiadiazole Ring

Variations in the 1,2,4-thiadiazole moiety impact electronic properties and metabolic stability:

Compound Name Thiadiazole Substituent Key Findings Reference
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-Chlorophenyl Moderate 5-HT7 affinity (Ki = 45 nM); limited D2 activity
1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine 4-Fluorophenyl Improved solubility; retained 5-HT6 affinity (Ki = 22 nM)
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Oxadiazole replacement Reduced metabolic stability; faster clearance in vivo

Key Insights :

  • Chlorine or fluorine substituents on the thiadiazole aryl group balance lipophilicity and solubility .
  • Replacing thiadiazole with oxadiazole diminishes stability due to reduced sulfur-mediated π-stacking .
Heterocyclic Core Replacements

Alternative heterocycles alter receptor selectivity and pharmacokinetics:

Compound Name Core Structure Key Findings Reference
1-(Hex-5-yn-1-yl)-4-(2-methoxyphenyl)piperazine Alkyne-linked piperazine Enhanced blood-brain barrier penetration; D3 selectivity (IC50 = 9 nM)
HBK15 (Phenoxyethoxyethyl-piperazine) Phenoxyethyl chain Dual 5-HT1A/D2 activity; improved oral bioavailability

Key Insights :

  • Alkyne or ether linkers improve CNS penetration but may reduce target specificity .

Key Insights :

  • Electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) marginally improve yields over cyano-substituted analogs .

Biological Activity

The compound 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a synthetic derivative that exhibits a range of biological activities. This article explores its biological activity through various studies, including antibacterial, antifungal, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C13H15ClN4OS
  • Molecular Weight : 300.81 g/mol
  • CAS Number : Not specifically listed; however, related compounds are referenced in literature.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of various synthesized thiadiazole derivatives, it was found that compounds with electron-withdrawing groups like chlorine at the para position enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound showed promising activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Klebsiella pneumoniae16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

The compound also demonstrated antifungal properties. In a study assessing antifungal activity against Candida albicans, the compound showed an MIC of 64 µg/mL, indicating moderate antifungal potential .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. Compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. In vitro studies reported IC50 values ranging from 10 to 30 µM against breast and lung cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents on the piperazine ring significantly influences the biological activity of these compounds. Electron-withdrawing groups such as halogens enhance antimicrobial activity, while electron-donating groups can improve anticancer properties .

Key Findings from SAR Studies:

  • Chlorine Substituents : Increase antimicrobial activity.
  • Methoxy Groups : Enhance anticancer effects.
  • Thiadiazole Moiety : Contributes to both antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Study : A series of experiments were conducted to assess the efficacy of synthesized thiadiazole derivatives against various bacterial strains. The results indicated that modifications to the thiadiazole ring structure led to varied antibacterial potency.
  • Cytotoxicity Assays : In a study involving human cancer cell lines, compounds derived from thiadiazole were tested for cytotoxicity using MTT assays. The results highlighted significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Q & A

Basic Research Questions

What are the standard synthetic routes for 1-(2,3-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine?

Methodological Answer:
The synthesis typically involves two key steps:

Piperazine Substitution: React 1-(2,3-dichlorophenyl)piperazine with a pre-functionalized thiadiazole intermediate. For example, describes coupling 1-(2,3-dichlorophenyl)piperazine with a thiadiazole-bearing electrophile (e.g., chloroacetyl derivatives) under nucleophilic substitution conditions.

Thiadiazole Functionalization: Introduce the methoxymethyl group via alkylation or Mannich reactions. highlights similar approaches for triazole-thione derivatives, where methoxymethyl groups are added using formaldehyde and methanol in dimethylformamide (DMF).
Optimization Tips:

  • Use triethylamine as a base to neutralize HCl byproducts (common in nucleophilic substitutions) .
  • Purify via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) .

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substitution patterns on the piperazine and thiadiazole rings. reports δ 3.49 ppm for piperazine CH₂ groups and δ 7.32 ppm for aromatic protons .
    • ²D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
  • LC-MS: Confirms molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₅H₁₆Cl₂N₄OS). validates triazole derivatives using LC-MS .
  • X-ray Crystallography: Provides absolute stereochemistry (if crystalline). emphasizes its use for structurally similar piperazine analogs .

How to design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors where piperazine/thiadiazole moieties are active (e.g., serotonin/dopamine receptors for CNS activity or kinases for anticancer potential).
  • Assay Types:
    • In vitro Binding Assays: Radioligand displacement assays (e.g., ’s tyrosine kinase inhibition studies) .
    • Antimicrobial Screening: Broth microdilution for MIC determination, referencing ’s triazole-thione antimicrobial protocols .
      Data Interpretation: Use IC₅₀/MIC values to compare with known standards (e.g., ciprofloxacin for bacteria).

Advanced Research Questions

How to resolve contradictory activity data across different biological assays?

Methodological Answer:

  • Identify Source of Variability:
    • Purity: Re-characterize the compound (HPLC purity >95%) to exclude impurities (’s emphasis on purity checks) .
    • Assay Conditions: Control pH (e.g., thiadiazole stability in acidic media) and solvent (DMSO concentration ≤1%).
  • Mechanistic Follow-Up:
    • Use knockout cell lines (e.g., CRISPR-edited kinase-deficient cells) to confirm target specificity .
    • Metabolic Stability Tests: Liver microsome assays to rule out rapid degradation ( ’s bioavailability metrics) .

What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Structural Modifications:
    • Introduce polar groups (e.g., hydroxyl or amine) on the methoxymethyl side chain ( ’s fluorinated analogs) .
    • Salt Formation: Hydrochloride salts (’s hydrochloride derivatives) enhance solubility .
  • Formulation Approaches:
    • Use cyclodextrin inclusion complexes or lipid nanoparticles (reference ’s log S and GI absorption data) .

How to conduct SAR studies for optimizing potency?

Methodological Answer:

  • Core Modifications:
    • Piperazine Ring: Replace 2,3-dichlorophenyl with 4-fluorobenzyl (’s tyrosine kinase inhibitor SAR) .
    • Thiadiazole Substituents: Test bulkier groups (e.g., trifluoromethyl) for steric effects (’s trifluoromethylphenyl analogs) .
  • High-Throughput Screening (HTS):
    • Use fragment-based libraries (’s [4-fluorobenzyl]piperazine fragment) to identify synergistic motifs .

How to address unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct Identification:
    • LC-MS/MS detects low-abundance impurities (e.g., ’s unexpected pyrazole derivatives from phenylhydrazine reactions) .
  • Reaction Optimization:
    • Adjust stoichiometry (e.g., excess piperazine to drive substitution) .
    • Use milder bases (e.g., K₂CO₃ instead of NaOH) to reduce side reactions .

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